Cas no 1093070-09-7 (2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide)

2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-n-[(1s)-1-(2-naphthyl)ethyl]benzamide
- I06-1406
- 2-methyl-N-[(S)-1-(2-naphthyl)ethyl]benzamide
- 2-Methyl-N-[(R)-1-(2-naphthyl)ethyl]benzamide
- 2-methyl-N-[2-(2-naphthalenyl)ethyl]benzamide
- A802001
- 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide
- 2-methyl-n-(1s-naphthalen-2-ylethyl)benzamide
-
- MDL: MFCD12755706
- Inchi: 1S/C20H19NO/c1-14-7-3-6-10-19(14)20(22)21-15(2)17-12-11-16-8-4-5-9-18(16)13-17/h3-13,15H,1-2H3,(H,21,22)/t15-/m0/s1
- InChI Key: PNLGQULYJADVGW-HNNXBMFYSA-N
- SMILES: O=C(C1C=CC=CC=1C)N[C@@H](C)C1C=CC2C=CC=CC=2C=1
Computed Properties
- Exact Mass: 289.146664g/mol
- Monoisotopic Mass: 289.146664g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 380
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- XLogP3: 4.7
- Molecular Weight: 289.4g/mol
2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K02750-500g |
2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide |
1093070-09-7 | >97% | 500g |
$495 | 2023-09-04 |
2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide Related Literature
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
Additional information on 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide
Introduction to 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide (CAS No: 1093070-09-7)
The compound 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide (CAS No: 1093070-09-7) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, which are derivatives of benzoic acid, and it features a naphthyl group as a substituent on the nitrogen atom of the amide functional group. The presence of the naphthyl group introduces unique electronic and steric properties, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of benzamide derivatives in drug discovery, particularly in the development of bioactive molecules targeting specific cellular pathways. The naphthyl group in this compound is known to enhance lipophilicity, which is crucial for improving drug absorption and bioavailability. Furthermore, the stereochemistry at the naphthyl group (denoted by the 1S configuration) plays a critical role in determining the compound's pharmacokinetic properties and its interaction with biological targets.
The synthesis of 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide involves a multi-step process that typically includes nucleophilic substitution or coupling reactions. Researchers have explored various methods to optimize the yield and purity of this compound, with a focus on green chemistry principles to minimize environmental impact. The use of catalysts and advanced reaction techniques has significantly improved the efficiency of its synthesis.
In terms of applications, this compound has shown promise in several areas. In pharmaceuticals, it has been investigated as a potential lead molecule for anti-inflammatory and anticancer therapies due to its ability to modulate key enzymes and receptors. Additionally, its unique electronic properties make it a candidate for use in organic electronics, such as in the development of semiconducting materials for flexible electronics.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide. These studies have provided insights into its electronic structure, reactivity, and potential interactions with biological systems. Such computational approaches are increasingly being integrated with experimental techniques to accelerate drug discovery and material design processes.
The compound's stability under various conditions is another area of active research. Studies have shown that 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide exhibits good thermal stability, making it suitable for applications that require high temperatures or prolonged exposure to environmental factors. However, its sensitivity to light and oxygen necessitates careful storage conditions to maintain its integrity.
In conclusion, 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide (CAS No: 1093070-09-7) is a versatile compound with a wide range of potential applications across different fields. Its unique chemical structure, combined with recent advancements in synthesis and computational techniques, positions it as an important molecule in both academic research and industrial development.
1093070-09-7 (2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide) Related Products
- 2680852-70-2(3-(2-Hydroxyethoxy)-5-(2,2,2-trifluoroacetamido)-1,2-oxazole-4-carboxylic acid)
- 1346686-53-0([2,3'-Bipyridine]-5'-carbaldehyde)
- 66656-92-6(Esculentoside H)
- 2866318-02-5(3-Azabicyclo[3.2.1]octane-2-carboxylic acid, hydrochloride (1:1) )
- 794552-18-4(N-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide)
- 1228924-38-6(rac-(1R,2S)-2-(pyridin-3-yl)cyclopropan-1-amine dihydrochloride, trans)
- 894414-82-5(Aminooxy-PEG5-Aminooxy)
- 1708179-22-9(3-Ethanesulfonyl-5-nitro-2,3-dihydro-benzofuran-2-ol)
- 17835-81-3(Gallium(III) perchlorate)
- 2172083-61-1(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylpropanamidocyclopentane-1-carboxylic acid)



